N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
“N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class, which has been reported to exhibit antimicrobial activity . The presence of various functional groups attached to the ring structure contributes to this activity .
Antiviral Activity
1,2,4-benzothiadiazine-1,1-dioxides, including the compound , have also been reported to show antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Antihypertensive Properties
These compounds have been studied for their antihypertensive properties . This suggests potential applications in the treatment of hypertension.
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes the compound , has been reported to have antidiabetic activity . This suggests they could be used in the management of diabetes.
Anticancer Properties
These compounds have shown potential as anticancer agents . Their mechanism of action in this regard is still under investigation.
KATP Channel Activators
Some 1,2,4-benzothiadiazine-1,1-dioxides have been evaluated as KATP channel activators . This suggests potential applications in the regulation of insulin release and other processes involving KATP channels.
AMPA Receptor Modulators
The compound and its related compounds have been reported to act as AMPA receptor modulators . This suggests potential applications in the treatment of neurological disorders.
Potential Analgesics
Some structurally related heterocyclic arylamides have been identified as having high analgesic activity . This suggests that the compound could potentially be developed into a new pain medication.
Safety and Hazards
The safety and hazards associated with “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially lead to the discovery of new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSFEAKGOKPOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide |
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